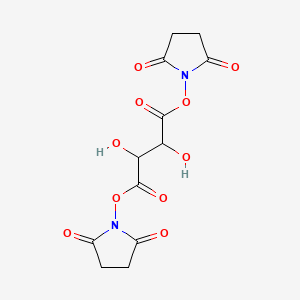

Disuccinimidyl tartrate

Description

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211120 | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62069-75-4, 77658-91-4 | |

| Record name | Disuccinimidyl tartarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl tartarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disuccinimidyl Tartrate (DST): A Technical Guide to its Mechanism of Action and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in chemical biology and proteomics to investigate protein-protein interactions, protein conformation, and to stabilize protein complexes. Its key features include two N-hydroxysuccinimide (NHS) ester reactive groups that target primary amines, and a central tartrate spacer arm that is cleavable under mild oxidative conditions. This unique combination of properties makes DST a versatile tool for reversibly capturing protein interactions for subsequent analysis. This in-depth technical guide provides a comprehensive overview of DST's mechanism of action, detailed experimental protocols, and its application in elucidating protein architecture.

Core Mechanism of Action

Disuccinimidyl tartrate's utility as a chemical crosslinker stems from two key chemical functionalities: the amine-reactive N-hydroxysuccinimide (NHS) esters and the periodate-cleavable cis-diol within its tartrate spacer.

Amine-Reactive Crosslinking

DST possesses two NHS ester groups, one at each end of the molecule. These esters readily react with nucleophilic primary amines (-NH₂), which are predominantly found on the side chains of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The homobifunctional nature of DST allows it to covalently link two primary amines that are within a certain spatial proximity, defined by its spacer arm length.

The efficiency of this aminolysis reaction is pH-dependent. The reaction is most efficient in the pH range of 7 to 9.[1][2] Below this range, the primary amines are protonated (-NH₃⁺), reducing their nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing the crosslinking efficiency.[3][]

Periodate-Cleavable Spacer

A distinguishing feature of DST is its tartrate-based spacer arm, which contains a cis-diol (two adjacent hydroxyl groups). This diol can be selectively and rapidly cleaved by oxidation with sodium meta-periodate (NaIO₄).[5][6] This oxidative cleavage breaks the carbon-carbon bond of the diol, converting each hydroxyl group into an aldehyde. This reaction effectively breaks the crosslink, allowing for the release of the crosslinked proteins from the complex. This reversibility is a significant advantage in many experimental workflows, as it facilitates the identification of interacting partners and the analysis of individual proteins after capture. The cleavage reaction is specific and occurs under mild conditions that generally do not disrupt other protein modifications, such as disulfide bonds.[7]

Quantitative Data

| Property | Value | References |

| Molecular Weight | 344.23 g/mol | |

| Spacer Arm Length | 6.4 Å (0.64 nm) | [8] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (homobifunctional) | |

| Target Specificity | Primary amines (-NH₂) | |

| Optimal Reaction pH | 7.0 - 9.0 | [1][2] |

| Solubility | Soluble in organic solvents (DMSO, DMF) at ~10 mM (3 mg/mL). Sparingly soluble in aqueous buffers. | |

| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [5][6] |

| Cleavage Condition | Typically 15 mM NaIO₄ | [6] |

Note: The rate of NHS ester hydrolysis is a competing reaction and increases with pH. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 9.[9] The rate of aminolysis is generally much faster than hydrolysis, especially at higher protein concentrations.[10][11][12]

Visualizing the Mechanism and Workflow

Chemical Crosslinking and Cleavage Pathway

The following diagram illustrates the two-stage mechanism of Disuccinimidyl tartrate: the initial crosslinking of proteins via reaction with primary amines, followed by the subsequent cleavage of the tartrate spacer using sodium meta-periodate.

Caption: Mechanism of DST crosslinking and cleavage.

Experimental Workflow: Probing Desmin Protofilament Arrangement

Disuccinimidyl tartrate has been instrumental in elucidating the spatial arrangement of proteins within larger complexes. One such example is the study of desmin protofilaments. The following workflow diagram illustrates how DST can be used to identify near-neighbor relationships within this protein assembly.

Caption: Workflow for analyzing desmin protofilaments using DST.

Experimental Protocols

The following protocols provide a general framework for using Disuccinimidyl tartrate in protein crosslinking experiments. Optimization may be required for specific applications.

Protocol for Protein Crosslinking with DST

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of DST in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, dissolve 3.44 mg of DST in 1 mL of DMSO.

-

Note: DST is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

-

Protein Sample Preparation:

-

Prepare the protein sample in an amine-free buffer with a pH between 7.0 and 8.5 (e.g., phosphate-buffered saline (PBS) or HEPES buffer).

-

Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the crosslinking reaction.

-

-

Crosslinking Reaction:

-

Add the DST stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DST to protein is a common starting point.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding a quenching buffer containing a primary amine. A final concentration of 20-50 mM Tris or glycine is typically sufficient.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein sample can now be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

-

Protocol for Cleavage of DST Crosslinks

-

Preparation of Cleavage Solution:

-

Prepare a fresh solution of sodium meta-periodate (NaIO₄) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0). A typical concentration is 15 mM.[13]

-

-

Cleavage Reaction:

-

Add the sodium meta-periodate solution to the crosslinked protein sample.

-

Incubate the reaction for 1 hour at room temperature in the dark to prevent off-target reactions.[14]

-

-

Analysis of Cleaved Products:

-

The cleaved protein sample can be analyzed by methods such as SDS-PAGE to confirm the reversal of crosslinking. The resulting aldehyde groups on the released proteins can also be used for subsequent labeling or conjugation reactions.

-

Conclusion

Disuccinimidyl tartrate is a powerful and versatile tool for researchers in the life sciences. Its ability to covalently capture protein interactions through amine-reactive chemistry, combined with the unique feature of a cleavable tartrate spacer, provides a robust method for studying the dynamic landscape of the proteome. The detailed understanding of its mechanism of action and the application of optimized experimental protocols, as outlined in this guide, will enable scientists to effectively utilize DST to gain deeper insights into protein structure, function, and interaction networks.

References

- 1. covachem.com [covachem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cephamls.com [cephamls.com]

- 7. covachem.com [covachem.com]

- 8. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.eur.nl [pure.eur.nl]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Disuccinimidyl Tartrate (DST): A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, primary amine-reactive, and periodate-cleavable crosslinking reagent.[1][2][3] Its distinct characteristics make it a valuable tool in protein chemistry, particularly for applications where reversible crosslinking is desired without disrupting native disulfide bonds.[1][4] This guide provides an in-depth overview of DST's chemical properties, reactivity, and common experimental workflows.

Core Chemical and Physical Properties

DST is a white solid at room temperature.[1][5] Its key properties are summarized below, providing essential data for its use in experimental settings.

| Property | Data | Reference(s) |

| Chemical Name | bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | [2][3] |

| Synonyms | Disuccinimidyl Tartrate, DST, Disuccinimidyl tartarate | [1][3][5] |

| CAS Number | 62069-75-4 | [6] |

| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [2][6][7] |

| Molecular Weight | 344.23 g/mol | [2][6][7] |

| Appearance | White to pale yellow solid/powder | [1][5][7] |

| Melting Point | 195-197°C (softens at 170°C) | [1][2][5] |

| Spacer Arm Length | 6.4 Å | [8][9] |

| Purity | ≥85% to >95% (assay dependent on supplier) | [3][6] |

Solubility and Storage

Solubility: DST is soluble in organic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) at concentrations around 10 mM (approximately 3 mg/mL).[6][8] It can also be dissolved for use in aqueous reaction mixtures.[1][4]

Storage and Stability: DST is sensitive to moisture.[6][10] It should be stored in a desiccated environment at 2-8°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[3][6][11] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[6] Stock solutions are not recommended; fresh solutions should be prepared for each use.[6]

Reactivity and Crosslinking Mechanism

DST's utility stems from its two primary functional components: the N-hydroxysuccinimide (NHS) esters and the central tartrate group.

Reaction with Primary Amines

DST is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of its spacer arm.[6][12] These reactive groups are N-hydroxysuccinimide (NHS) esters.[1] NHS esters readily react with primary amines (—NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][13] This reaction is most efficient in a pH range of 7.2 to 9.[13]

Cleavage of the Crosslink

A key feature of DST is the cleavability of its spacer arm.[7] The central tartrate moiety contains a cis-diol (two adjacent hydroxyl groups).[1][4] This bond can be specifically and gently cleaved by oxidation with sodium meta-periodate (NaIO₄), typically at a concentration of around 15 mM.[1][4] This cleavage capability allows for the separation of crosslinked molecules, which is highly advantageous for analytical techniques like mass spectrometry or for isolating interacting proteins. This method avoids the use of reducing agents, thus preserving natural disulfide bonds within the proteins.[1][2]

Experimental Protocols: A General Guide

While specific experimental conditions will vary based on the proteins and desired outcome, the following serves as a general protocol for protein crosslinking using DST.

Reagent Preparation

-

DST Stock Solution: Immediately before use, dissolve DST in an organic solvent such as DMSO or DMF to a concentration of ~10 mM.[6]

-

Reaction Buffer: Prepare a non-amine-containing buffer with a pH between 7.2 and 8.0, such as PBS (Phosphate Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Avoid buffers like Tris, as they contain primary amines that will compete with the target reaction.

-

Quenching Solution: Prepare a solution to stop the reaction, such as 1 M Tris-HCl, pH 7.5. The primary amines in Tris will react with any remaining NHS esters on the DST.

-

Cleavage Solution: Prepare a fresh solution of 15-20 mM sodium meta-periodate in the reaction buffer.[1]

Crosslinking Reaction

-

Prepare the protein sample in the reaction buffer at the desired concentration.

-

Add the freshly prepared DST stock solution to the protein sample. The final concentration of DST may need to be optimized, but a molar excess (e.g., 20- to 50-fold) over the protein is a common starting point.

-

Incubate the reaction mixture for a set period, typically 30 minutes to 2 hours, at room temperature or 4°C. Incubation time and temperature should be optimized for the specific system.

Quenching the Reaction

-

Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DST is neutralized.

Cleavage of the Crosslinker (Optional)

-

To cleave the crosslinks, add the sodium meta-periodate solution to the quenched reaction mixture.

-

Incubate for 10-60 minutes at room temperature.

Analysis

-

Analyze the reaction products using techniques such as SDS-PAGE (Sodium dodecyl-sulfate polyacrylamide gel electrophoresis). Crosslinked proteins will appear as higher molecular weight bands.

-

Comparing a non-cleaved sample to a cleaved sample on a gel can confirm the effectiveness of the crosslinking. In the cleaved lane, the higher molecular weight bands should disappear, and the original protein bands should reappear.

Applications in Research and Development

DST's unique properties make it suitable for various applications:

-

Studying Protein-Protein Interactions: By crosslinking interacting proteins, their association can be captured and subsequently analyzed.

-

Probing Protein Structure: It has been used to define the relative positions of coiled coils in protein filaments, such as desmin.[9][14]

-

Ligand-Receptor Conjugation: DST is commonly employed for conjugating radiolabeled ligands to cell surface receptors.[6]

-

Intracellular Crosslinking: Being membrane-permeable, DST is useful for studying intracellular and intramembrane protein conjugates.[6]

References

- 1. cephamls.com [cephamls.com]

- 2. DST Crosslinker | CAS#:62069-75-4 | Chemsrc [chemsrc.com]

- 3. medkoo.com [medkoo.com]

- 4. DST Crosslinker 100 mg (CAS 62069-75-4) - Disuccinimidyl tartrate (DST) - ProteoChem [proteochem.com]

- 5. Disuccinimidyl Tartrate - ProChem, Inc. [prochemonline.com]

- 6. DST (disuccinimidyl tartrate) | 62069-75-4 [sigmaaldrich.com]

- 7. covachem.com [covachem.com]

- 8. Thermo Scientific DST (disuccinimidyl tartrate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 9. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]

- 10. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 11. 62069-75-4 CAS MSDS (DST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 제품 [insung.net]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Disuccinimidyl Tartrate: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in biological research to covalently link interacting proteins or to stabilize protein conformations. Its unique properties, including amine reactivity and a cleavable spacer arm, make it a versatile tool for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and preparing antibody-drug conjugates. This technical guide provides an in-depth overview of the structure, functional groups, and applications of DST, complete with detailed experimental protocols and a summary of its key physicochemical properties.

Structure and Functional Groups

Disuccinimidyl tartrate is characterized by a central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The empirical formula for DST is C₁₂H₁₂N₂O₁₀, and it has a molecular weight of approximately 344.23 g/mol .[1][2][3]

The key structural features of DST are:

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive functional groups located at both ends of the molecule.[1][2][4] NHS esters readily react with primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2][4] This reaction is most efficient at a pH range of 7 to 9.

-

Tartrate Backbone: The central part of the DST molecule is derived from tartaric acid. This backbone contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This feature is crucial as it allows for the cleavage of the crosslink under mild oxidative conditions using sodium metaperiodate (NaIO₄).[1][4][5]

-

Homobifunctional Nature: DST is a homobifunctional crosslinker, meaning it has two identical reactive groups.[2][4][5] This allows for the straightforward crosslinking of similar functional groups (primary amines in this case) in a one-step reaction.

The spacer arm length of DST is approximately 6.4 Å, which defines the distance between the two linked amine groups.[6][7]

Physicochemical Properties

A summary of the key quantitative data for Disuccinimidyl tartrate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [1][2][3] |

| Molecular Weight | 344.23 g/mol | [1][2][3][4][8] |

| CAS Number | 62069-75-4 | [1][2][9] |

| Appearance | White to off-white solid/powder | [1][4][8] |

| Melting Point | 195-197 °C | [4][5][8] |

| Solubility | Soluble in DMSO and DMF | [1][2] |

| Spacer Arm Length | 6.4 Å (0.64 nm) | [6][7] |

| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][4] |

| Reactive Towards | Primary amines (-NH₂) | [1][4] |

| Cleavability | Cleavable by sodium metaperiodate | [1][4][5] |

Experimental Protocols

The following sections provide detailed methodologies for a typical protein crosslinking experiment using DST and the subsequent cleavage of the crosslinker.

Protocol 1: Protein Crosslinking with Disuccinimidyl Tartrate

This protocol outlines the steps for crosslinking proteins in solution using DST.

Materials:

-

Disuccinimidyl Tartrate (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer) at pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare DST Stock Solution: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical concentration is 10-25 mM. For example, to make a 25 mM solution, dissolve 8.6 mg of DST in 1 mL of DMSO.

-

Prepare Protein Sample: The protein sample should be dissolved in an amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target proteins for reaction with the NHS esters.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample. The molar ratio of DST to protein is a critical parameter and may require optimization. A common starting point is a 20 to 50-fold molar excess of DST over the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the specific proteins and their reactivity.

-

Quenching: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted DST. Incubate for 15 minutes at room temperature.

-

Removal of Excess Reagents: Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cleavage of Disuccinimidyl Tartrate Crosslinks

This protocol describes the cleavage of the tartrate moiety of DST using sodium metaperiodate.

Materials:

-

Crosslinked protein sample

-

Sodium metaperiodate (NaIO₄)

-

Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.0)

Procedure:

-

Prepare Cleavage Solution: Prepare a fresh solution of sodium metaperiodate in the cleavage buffer. A typical concentration is 15 mM.

-

Cleavage Reaction: Add the sodium metaperiodate solution to the crosslinked protein sample.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark. The cleavage reaction is sensitive to light.

-

Further Processing: After cleavage, the protein sample can be further analyzed, for example, by SDS-PAGE to observe the dissociation of crosslinked complexes. The cleavage results in the formation of two aldehyde groups on the previously linked molecules.

Reaction Mechanism and Cleavage

The overall workflow of DST crosslinking and cleavage involves the reaction of the NHS esters with primary amines on proteins to form stable amide bonds, followed by the oxidative cleavage of the central diol in the tartrate spacer.

Caption: Workflow of DST-mediated protein crosslinking and subsequent cleavage.

Conclusion

Disuccinimidyl tartrate is a valuable reagent for researchers in various fields of life sciences and drug development. Its amine-reactive NHS esters allow for efficient crosslinking of proteins, while the cleavable tartrate spacer arm provides a means to reverse the crosslinking for subsequent analysis. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of DST in studying protein interactions and structure.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. covachem.com [covachem.com]

- 7. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. proteochem.com [proteochem.com]

- 9. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to the Solubility of Disuccinimidyl Tartrate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely utilized in biological research to study protein-protein interactions. A critical parameter for its effective use is its solubility in various solvents, which dictates the preparation of stock solutions and the efficiency of crosslinking reactions. This guide provides an in-depth overview of the solubility of DST in common aqueous and organic solvents, alongside detailed experimental protocols and relevant chemical principles.

Core Concepts: Understanding DST Solubility

Disuccinimidyl tartrate is an N-hydroxysuccinimide (NHS) ester. The solubility of NHS esters is a crucial factor in their application. While some NHS esters are only soluble in organic solvents, others, like DST, exhibit solubility in aqueous solutions as well. The solubility of DST is influenced by the polarity of the solvent and the stability of the NHS ester groups, which are susceptible to hydrolysis in aqueous environments.

Quantitative Solubility Data

The solubility of Disuccinimidyl tartrate has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Abbreviation | Solubility | Reference(s) |

| Dimethyl sulfoxide | DMSO | Soluble at ~10 mM (~3 mg/mL) | |

| Dimethylformamide | DMF | Soluble at ~10 mM (~3 mg/mL) | |

| Water | H₂O | Soluble at ~10 mM | [1][2] |

| Methanol | MeOH | Slightly soluble |

It is important to note that for aqueous applications, DST is often first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. This practice ensures rapid and complete dissolution, minimizing the time the compound is exposed to aqueous conditions where hydrolysis can occur.

Experimental Protocols

1. Protocol for Determining the Solubility of Disuccinimidyl Tartrate

This protocol outlines a general method for determining the solubility of DST in a given solvent.

Materials:

-

Disuccinimidyl tartrate (DST) powder

-

Solvent of interest (e.g., DMSO, DMF, water, ethanol)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of DST powder to a microcentrifuge tube.

-

Add a known volume of the solvent of interest (e.g., 1 mL).

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for at least one hour, with intermittent mixing.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved DST.

-

-

Quantification of Soluble DST:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the concentration of DST in the supernatant using a suitable analytical method. For organic solvents, HPLC is often preferred. For aqueous solutions, UV-Vis spectrophotometry can be used by measuring the absorbance at a wavelength where DST has a known extinction coefficient.

-

Prepare a standard curve with known concentrations of DST in the same solvent to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The determined concentration of DST in the supernatant represents its solubility in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mM.

-

2. Protocol for Protein Crosslinking using Disuccinimidyl Tartrate

This protocol provides a general workflow for crosslinking proteins in solution using DST.

Materials:

-

Disuccinimidyl tartrate (DST)

-

Anhydrous DMSO or DMF

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of DST Stock Solution:

-

Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM. Do not store the stock solution as NHS esters are moisture-sensitive and will hydrolyze over time.

-

-

Crosslinking Reaction:

-

Add the DST stock solution to the protein sample. The final concentration of DST will depend on the protein concentration and the desired level of crosslinking. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point for samples with a protein concentration of less than 5 mg/mL.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically for each system.

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess DST.

-

Incubate for 15 minutes at room temperature.

-

-

Purification and Analysis:

-

Remove excess crosslinker and quenching reagents by dialysis or using a desalting column.

-

Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Chemical Stability and Reaction Mechanism

Disuccinimidyl tartrate is a homobifunctional NHS ester. The NHS ester groups react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds. This reaction is most efficient at a pH between 7 and 9.

A competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the crosslinker inactive. The rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare fresh DST solutions and to perform the crosslinking reaction within a reasonable timeframe to maximize the yield of the desired crosslinked product.

Visualizations

References

The Homobifunctional Nature of Disuccinimidyl Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in biochemical and proteomics research to study protein-protein interactions, protein complex topology, and to stabilize protein structures. Its unique chemical properties, including two identical reactive groups and a cleavable spacer arm, make it a versatile tool for elucidating the three-dimensional architecture of protein assemblies. This technical guide provides a comprehensive overview of the core principles of DST, its reaction chemistry, quantitative parameters for its use, detailed experimental protocols, and visualizations of its application in structural biology.

Core Principles of Disuccinimidyl Tartrate (DST)

DST is characterized by its homobifunctional and cleavable nature. Its structure consists of a central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester groups.

-

Homobifunctional: DST possesses two identical reactive functional groups, the NHS esters, at either end of a spacer arm.[1][2] These NHS esters react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine residues and the N-termini of proteins.[1] This symmetrical reactivity allows for the covalent linkage of two protein subunits or different domains within a single protein that are in close proximity.

-

Cleavable Spacer: The central tartrate group contains a cis-diol that can be selectively cleaved by oxidation with sodium meta-periodate.[1][3] This feature is particularly advantageous as it allows for the reversal of the crosslink, enabling the separation and identification of the originally linked proteins or peptides, which is crucial for mass spectrometry-based analysis. This cleavage is orthogonal to the reduction of disulfide bonds, offering an alternative strategy for analyzing crosslinked complexes.[4]

-

Spacer Arm Length: DST has a defined spacer arm length of 6.4 Å, which provides a specific distance constraint for the crosslinked amine groups. This spatial information is valuable for computational modeling of protein complexes.

Reaction Chemistry

The crosslinking reaction with DST occurs in two main steps:

-

Reaction with Primary Amines: The NHS esters of DST react with the primary amino groups of proteins in a nucleophilic acyl substitution reaction. The reaction proceeds optimally under neutral to slightly alkaline conditions (pH 7.2-8.5).[5] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

-

Cleavage of the Tartrate Spacer: The cis-diol in the tartrate spacer of a DST crosslink can be oxidized by sodium meta-periodate. This reaction cleaves the carbon-carbon bond of the diol, breaking the crosslink and leaving behind aldehyde groups on the formerly linked molecules.

Data Presentation: Quantitative Parameters for NHS Ester Crosslinking

The following tables summarize key quantitative data for the use of NHS ester-containing crosslinkers like DST. This information is critical for designing and optimizing crosslinking experiments.

Table 1: Physicochemical Properties of Disuccinimidyl Tartrate (DST)

| Property | Value | Reference(s) |

| Molecular Weight | 344.23 g/mol | [4] |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [4] |

| Spacer Arm Length | 6.4 Å | |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | [1] |

| Reactive Towards | Primary amines (-NH₂) | [1] |

| Cleavability | Cleavable with sodium meta-periodate | [1][3] |

Table 2: Reaction Conditions for NHS Ester Crosslinking

| Parameter | Recommended Range/Value | Reference(s) |

| pH | 7.2 - 8.5 | [5] |

| Temperature | Room Temperature (20-25°C) or 4°C | [5] |

| Reaction Time | 30 minutes - 4 hours | [5] |

| Buffer Composition | Phosphate, Borate, Bicarbonate, or HEPES buffers. Avoid amine-containing buffers like Tris. | [5] |

| Molar Excess of Crosslinker | 5- to 50-fold molar excess over the protein. | [6] |

Table 3: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [5][7] |

| 8.0 | 4 | ~1 hour | [6] |

| 8.6 | 4 | 10 minutes | [5][7] |

Experimental Protocols

This section provides a detailed protocol for the crosslinking of a purified protein complex with DST, followed by analysis using SDS-PAGE and in-gel digestion for mass spectrometry. This protocol is adapted from methodologies used for studying protein complexes like the desmin protofilament.[8][9]

Crosslinking of a Purified Protein Complex with DST

Materials:

-

Purified protein complex (e.g., 1-5 mg/mL)

-

Disuccinimidyl tartrate (DST)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Crosslinking Buffer: 20 mM HEPES, pH 7.5, containing 150 mM NaCl

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

SDS-PAGE apparatus and reagents

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Protein Preparation:

-

Ensure the purified protein complex is in an amine-free buffer, such as the Crosslinking Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-5 mg/mL.

-

-

DST Stock Solution Preparation:

-

Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO or DMF. For example, dissolve 8.6 mg of DST in 1 mL of DMSO.

-

-

Crosslinking Reaction:

-

Add the DST stock solution to the protein solution to achieve a final molar excess of 20- to 50-fold of DST over the protein. For example, for a 1 mg/mL solution of a 50 kDa protein (20 µM), add the DST stock to a final concentration of 400 µM to 1 mM.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted DST.

-

-

Analysis by SDS-PAGE:

-

Mix an aliquot of the crosslinked sample with SDS-PAGE sample buffer.

-

Run the sample on an appropriate percentage SDS-PAGE gel to visualize the crosslinked products. Uncrosslinked protein should be run as a control.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Crosslinked complexes will appear as higher molecular weight bands.

-

Cleavage of DST Crosslinks

Materials:

-

Crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Cleavage Buffer: 100 mM Sodium Acetate, pH 5.5

Procedure:

-

Prepare Cleavage Solution:

-

Prepare a fresh solution of 15 mM sodium meta-periodate in Cleavage Buffer.

-

-

Cleavage Reaction:

-

Incubate the crosslinked protein sample with the sodium meta-periodate solution for 1 hour at room temperature in the dark.

-

-

Analysis:

-

Analyze the cleaved sample by SDS-PAGE to confirm the disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomeric protein bands.

-

In-Gel Digestion of Crosslinked Proteins for Mass Spectrometry

Materials:

-

Excised gel bands containing crosslinked proteins

-

Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

-

100% Acetonitrile (ACN)

-

Reduction Solution: 10 mM Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate

-

Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate

-

Digestion Buffer: 50 mM Ammonium Bicarbonate

-

Trypsin (mass spectrometry grade)

-

Extraction Solution: 50% ACN / 5% Formic Acid

Procedure:

-

Excise and Destain:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Cut the gel piece into small (~1 mm³) cubes.

-

Wash the gel pieces with the Destaining Solution until the blue color is removed.

-

Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.

-

-

Reduction and Alkylation:

-

Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.

-

Cool to room temperature and replace the DTT solution with the Alkylation Solution. Incubate for 45 minutes in the dark at room temperature.

-

Wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces.

-

-

In-Gel Digestion:

-

Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 10-20 ng/µL) in Digestion Buffer.

-

Once the solution is absorbed, add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides from the gel by adding the Extraction Solution and incubating with shaking.

-

Collect the supernatant. Repeat the extraction process.

-

Pool the extracts and dry them down in a vacuum centrifuge before analysis by mass spectrometry.

-

Mandatory Visualizations

Workflow for Protein Crosslinking using DST

Logical Relationship of Desmin Protofilament Crosslinking with DST

Conclusion

Disuccinimidyl tartrate is a powerful and versatile homobifunctional crosslinker for the structural and functional analysis of proteins and protein complexes. Its well-defined spacer arm, specific reactivity towards primary amines, and the cleavable nature of its tartrate spacer provide researchers with a robust tool for mapping protein-protein interactions. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful application of DST in a variety of research and drug development settings. Careful optimization of reaction conditions, informed by the principles outlined herein, will enable the generation of high-quality data to advance our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

The Cleavable Properties of Disuccinimidyl Tartrate (DST): An In-depth Technical Guide

Disuccinimidyl tartrate (DST) is a homobifunctional and amine-reactive crosslinker that has become an invaluable tool for researchers in proteomics, structural biology, and drug development.[1][2][3] Its key feature lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under specific and mild conditions, facilitating the analysis of protein-protein interactions and the identification of crosslinked peptides by mass spectrometry. This guide provides a comprehensive overview of the cleavable properties of DST, including its mechanism of action, detailed experimental protocols, and quantitative data for its application.

Core Properties of Disuccinimidyl Tartrate

DST is a water-soluble crosslinker that reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) through its two N-hydroxysuccinimide (NHS) esters.[1][4] The tartrate moiety within its spacer arm contains a cis-diol that can be specifically cleaved by oxidation with sodium meta-periodate.[1][2][4] This cleavage mechanism is orthogonal to the commonly used disulfide bond reduction, offering a distinct advantage when studying proteins that contain native disulfide bonds.[2][3]

| Property | Value | Reference |

| Chemical Name | Disuccinimidyl tartrate | [1] |

| Synonyms | DST, Disuccinimidyl L-tartrate | [2] |

| Molecular Weight | 344.23 g/mol | [2][3] |

| Spacer Arm Length | 6.4 Å | [2] |

| CAS Number | 62069-75-4 | [2] |

| Chemical Formula | C12H12N2O10 | [2][3] |

| Appearance | White to pale yellow solid | [2] |

| Reactivity | Primary amines (-NH2) | [1][4] |

| Cleavage Reagent | Sodium meta-periodate (NaIO4) | [1][4] |

Mechanism of Action: Crosslinking and Cleavage

The utility of DST is rooted in a two-stage process: the initial crosslinking of target proteins followed by the specific cleavage of the crosslinker to facilitate analysis.

Crosslinking Reaction

The NHS esters at both ends of the DST molecule react with primary amines on proteins to form stable amide bonds. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5 to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.

Figure 1: Schematic of DST crosslinking reaction.

Cleavage Reaction

The central tartrate group of the DST crosslinker possesses a vicinal diol (cis-diol). This specific chemical feature allows for oxidative cleavage by sodium meta-periodate (NaIO4). The periodate ion attacks the diol, leading to the scission of the carbon-carbon bond and the formation of two aldehyde groups. This cleavage reaction is typically performed at a concentration of 15 mM sodium meta-periodate.[1][4]

Figure 2: Oxidative cleavage of the DST crosslinker.

Experimental Protocols

The following protocols provide a general framework for using DST. Optimal conditions may vary depending on the specific application and proteins being studied.

Protocol 1: Protein Crosslinking with DST

Materials:

-

DST crosslinker

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Protein sample in a suitable buffer

Procedure:

-

Prepare DST Stock Solution: Dissolve DST in DMSO or DMF to a final concentration of 25 mM immediately before use.

-

Reaction Setup: Add the DST stock solution to the protein sample in the reaction buffer. The final concentration of DST will need to be optimized, but a starting point is a 20- to 50-fold molar excess of DST to protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

-

Quenching: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS esters.

-

Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Cleavage of DST Crosslinks

Materials:

-

Crosslinked protein sample

-

Sodium meta-periodate (NaIO4)

-

Cleavage Buffer (e.g., 50 mM sodium acetate, pH 5.5)

Procedure:

-

Prepare Cleavage Reagent: Prepare a fresh solution of 1 M sodium meta-periodate in water.

-

Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of 15 mM.[1][4]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[5]

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as glycerol or ethylene glycol to consume the excess periodate.

-

Analysis: The cleaved sample can be analyzed by SDS-PAGE to confirm the reversal of crosslinking or further processed for mass spectrometry analysis.

Figure 3: General experimental workflow for DST crosslinking and cleavage.

Quantitative Data and Considerations

The efficiency of both the crosslinking and cleavage reactions can be influenced by several factors.

| Parameter | Condition | Effect on Efficiency | Reference |

| pH (Crosslinking) | 7.2 - 8.5 | Optimal for primary amine reactivity | General NHS ester chemistry |

| pH (Cleavage) | ~5.5 | Periodate cleavage is efficient at slightly acidic pH | [5] |

| DST Concentration | 20-50x molar excess | Higher concentration increases crosslinking, but may lead to modification and aggregation | General crosslinking principles |

| Temperature | Room Temperature or 4°C | Lower temperature can reduce non-specific reactions and protein degradation | General protein handling |

| Incubation Time | 30 min - 4 hours | Longer times can increase crosslinking yield but also risk of sample degradation | General crosslinking principles |

| NaIO4 Concentration | 15 mM | Effective concentration for cleavage of the cis-diol | [1][4] |

| Cleavage Time | 1 hour | Sufficient for complete cleavage under standard conditions | [5] |

It is important to note that while effective, the cleavage of DST with sodium meta-periodate can result in the formation of reactive aldehyde groups.[5] These aldehydes can potentially react with other nucleophiles in the sample, which could lead to secondary crosslinking and interfere with subsequent analyses, particularly in mass spectrometry.[5][6] Therefore, careful consideration of downstream applications and appropriate quenching or sample workup is crucial.

Applications in Research

The unique cleavable nature of DST makes it a valuable reagent in various research areas:

-

Proteomics: Used to identify protein-protein interactions. The ability to cleave the crosslinker simplifies the analysis of complex crosslinked peptide mixtures by mass spectrometry.

-

Structural Biology: Provides distance constraints for modeling the three-dimensional structure of protein complexes.[7]

-

Tissue Fixation: Investigated as an alternative to formaldehyde for tissue fixation, with the potential for improved protein extraction for proteomic analysis.[6][8]

Conclusion

Disuccinimidyl tartrate is a versatile and powerful tool for studying protein interactions. Its amine-reactivity and, most importantly, its specific cleavability through oxidation of the tartrate moiety provide a distinct advantage over non-cleavable crosslinkers and those requiring reducing agents for cleavage. By understanding the underlying chemistry and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize DST to gain valuable insights into the intricate world of protein structure and function.

References

- 1. cephamls.com [cephamls.com]

- 2. covachem.com [covachem.com]

- 3. medkoo.com [medkoo.com]

- 4. DST Crosslinker 100 mg (CAS 62069-75-4) - Disuccinimidyl tartrate (DST) - ProteoChem [proteochem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Disuccinimidyl Tartrate with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Abstract

Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinker widely utilized in the fields of proteomics, structural biology, and drug development. Its ability to covalently link proteins and other biomolecules containing primary amines, coupled with the unique feature of a cleavable tartrate spacer arm, makes it a versatile tool for studying protein-protein interactions, elucidating the architecture of multi-protein complexes, and developing novel bioconjugates. This technical guide provides a comprehensive overview of the reaction of DST with primary amines, including its mechanism, reaction kinetics, and detailed experimental protocols for crosslinking and cleavage. Furthermore, it presents quantitative data in structured tables and visualizes key workflows and concepts through diagrams to facilitate a deeper understanding and practical application of this important bioconjugation reagent.

Introduction to Disuccinimidyl Tartrate (DST)

Disuccinimidyl tartrate is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 6.4 Å spacer arm containing a centrally located tartrate moiety.[1][2] The NHS esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This homobifunctional nature allows for the covalent linkage of interacting proteins or different domains within a single protein.

A key feature of DST is the presence of a cis-diol within its tartrate spacer, which can be selectively cleaved by oxidation with sodium meta-periodate (NaIO₄).[2][3][4] This cleavability is advantageous for applications such as mass spectrometry-based analysis of crosslinked proteins, as it allows for the separation of crosslinked peptides and facilitates their identification. Unlike disulfide-containing crosslinkers, the cleavage of DST does not require reducing agents, thus preserving native disulfide bonds within proteins.[1][2][3]

Table 1: Properties of Disuccinimidyl Tartrate (DST)

| Property | Value |

| Alternative Names | Disuccinimidyl tartrate, DST Crosslinker |

| CAS Number | 62069-75-4 |

| Chemical Formula | C₁₂H₁₂N₂O₁₀ |

| Molecular Weight | 344.24 g/mol [2] |

| Spacer Arm Length | 6.4 Å[5] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester (x2) |

| Target Functional Group | Primary amines (-NH₂) |

| Cleavable by | Sodium meta-periodate |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Reaction Mechanism and Kinetics

The reaction between the NHS ester of DST and a primary amine proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.0 and 9.0. Below this range, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, competing with the aminolysis reaction and reducing the crosslinking efficiency.

Table 2: Hydrolysis Half-life of NHS Esters at Different pH and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Note: This data is for NHS esters in general and provides a guideline for the stability of DST under aqueous conditions.

Experimental Protocols

General Protein Crosslinking Protocol with DST

This protocol provides a general guideline for crosslinking proteins in solution using DST. The optimal conditions, such as protein concentration and the molar excess of DST, may need to be empirically determined for each specific application.

Materials:

-

Disuccinimidyl Tartrate (DST)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer) at pH 7.2-8.5

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM.

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a suitable concentration. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with DST.

-

Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve a final molar excess of DST over the protein. A starting point is a 20- to 50-fold molar excess. The optimal ratio should be determined experimentally.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted DST.

-

Removal of Excess Reagent: Remove excess DST and reaction byproducts (N-hydroxysuccinimide) by dialysis against an appropriate buffer or by using a desalting column.

Protocol for Cleavage of DST Crosslinks

This protocol describes the cleavage of the tartrate moiety in DST-crosslinked proteins using sodium meta-periodate.

Materials:

-

DST-crosslinked protein sample

-

Sodium meta-periodate (NaIO₄)

-

Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the reaction buffer. A typical concentration is 15-20 mM.

-

Cleavage Reaction: Add the sodium meta-periodate solution to the DST-crosslinked protein sample to a final concentration of approximately 15 mM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, as the periodate solution can be light-sensitive.

-

Removal of Periodate: Remove excess sodium meta-periodate and cleavage byproducts by dialysis or using a desalting column.

Visualization of Workflows and Concepts

Reaction of DST with a Primary Amine

Caption: Reaction of a DST NHS ester with a primary amine.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

Caption: A typical workflow for studying protein interactions using DST and mass spectrometry.

EGFR Signaling Pathway Protein Interaction Study

Caption: Using DST to study interactions in the EGFR signaling pathway.

Applications in Research and Drug Development

The unique properties of DST make it a valuable tool in various research and development applications:

-

Mapping Protein-Protein Interactions: DST is extensively used in combination with mass spectrometry (XL-MS) to identify interacting proteins and map their interaction interfaces.[6][7][8]

-

Structural Elucidation of Multi-Protein Complexes: By providing distance constraints between amino acid residues, DST helps in building low-resolution structural models of large and dynamic protein complexes.[5][8]

-

Probing Conformational Changes: Changes in protein conformation upon ligand binding or other stimuli can be investigated by comparing the crosslinking patterns before and after the event.

-

Bioconjugation and Drug Delivery: The amine-reactive nature of DST allows for its use in conjugating drugs, imaging agents, or other molecules to proteins and antibodies for targeted delivery and diagnostic applications.

Conclusion

Disuccinimidyl tartrate is a powerful and versatile crosslinking reagent for studying the structure and function of proteins and their interactions. Its well-defined reactivity with primary amines, combined with the unique advantage of a periodate-cleavable spacer, provides researchers with a robust tool for a wide range of applications in basic research and drug development. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of DST in the laboratory. As with any chemical modification of proteins, careful optimization of reaction conditions is crucial to ensure specific and efficient crosslinking while preserving the native structure and function of the biomolecules under investigation.

References

- 1. DST Crosslinker 100 mg (CAS 62069-75-4) - Disuccinimidyl tartrate (DST) - ProteoChem [proteochem.com]

- 2. cephamls.com [cephamls.com]

- 3. covachem.com [covachem.com]

- 4. medkoo.com [medkoo.com]

- 5. Chemical crosslinking with disuccinimidyl tartrate defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Covalent Conjugation: An In-depth Technical Guide to NHS Ester Chemistry in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and efficient method for covalently linking molecules to proteins. This guide delves into the fundamental principles of NHS ester chemistry, its application in protein crosslinking, and provides practical guidance for experimental design and execution. The high reactivity and selectivity of NHS esters towards primary amines make them invaluable tools for creating stable protein conjugates for a wide array of applications, from basic research to the development of antibody-drug conjugates (ADCs).[1][2][]

The Chemistry of Amine-Reactive Crosslinking

The fundamental reaction involves the nucleophilic acyl substitution of an NHS ester with a primary amine.[1][] The primary amines are typically found on the N-terminus of a polypeptide chain or on the side chain of lysine residues.[1][4][5] The reaction proceeds efficiently under physiological to slightly alkaline conditions, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[][6]

The Competing Reaction: Hydrolysis

A critical factor to consider in all NHS ester-based crosslinking experiments is the competing hydrolysis of the NHS ester in aqueous solutions.[][6] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[6][10] This hydrolysis reaction renders the crosslinker inactive and can lead to lower conjugation efficiencies, especially in dilute protein solutions.[][6]

Key Factors Influencing NHS Ester Reactions

Optimizing the reaction conditions is paramount for successful and reproducible protein crosslinking. Several key parameters must be carefully controlled:

-

pH: The reaction is strongly pH-dependent.[11][12] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][13] Below this range, the primary amines are protonated and less nucleophilic, slowing down the reaction.[11] Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.[6][11]

-

Temperature and Incubation Time: Reactions are commonly performed at room temperature for 30 minutes to 4 hours or at 4°C for longer periods.[6][13] Lower temperatures can help to minimize the competing hydrolysis reaction but may necessitate longer incubation times to achieve the desired level of conjugation.[13]

-

Concentration: The concentration of both the protein and the NHS ester crosslinker can impact the efficiency of the reaction.[13] Higher protein concentrations generally lead to more efficient labeling.[14] A protein concentration of at least 2 mg/mL is often recommended.[13]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester.[5][13] Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used.[6]

Quantitative Parameters for NHS Ester Reactions

To aid in experimental design, the following tables summarize key quantitative data related to NHS ester chemistry.

| Parameter | Recommended Range/Value | References |

| Optimal Reaction pH | 7.2 - 8.5 | [6][13] |

| Optimal pH for Labeling | 8.3 - 8.5 | [11][12] |

| Reaction Temperature | 4°C to Room Temperature | [6][13] |

| Reaction Time | 0.5 - 4 hours | [6][15] |

| Protein Concentration | 1 - 10 mg/mL | [11] |

Table 1: Recommended Reaction Conditions for NHS Ester Crosslinking. This table provides a general overview of the optimal conditions for carrying out protein crosslinking reactions using NHS esters.

| pH | Temperature | Half-life | References |

| 7.0 | 0°C | 4 - 5 hours | [6] |

| 7.0 | 4°C | 4 - 5 hours | [8] |

| 8.0 | Room Temperature | 1 hour | [16] |

| 8.6 | 4°C | 10 minutes | [6] |

| 9.0 | Room Temperature | Minutes | [17] |

Table 2: Half-life of NHS Esters at Various pH and Temperatures. This table highlights the significant impact of pH and temperature on the stability of NHS esters in aqueous solutions. The half-life decreases dramatically as the pH increases.

Types of NHS Ester Crosslinkers

A diverse range of NHS ester crosslinkers are commercially available, offering flexibility in experimental design. They can be broadly categorized based on their reactivity and physical properties.

-

Homobifunctional Crosslinkers: These reagents, such as Disuccinimidyl suberate (DSS), contain two identical NHS ester groups and are used to link proteins that are in close proximity.[1][4]

-

Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups, for example, an NHS ester and a maleimide.[18] This allows for sequential conjugation reactions, providing greater control over the crosslinking process.[18]

-

Water-Soluble vs. Water-Insoluble Crosslinkers: Many NHS ester crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4][19] Water-soluble versions, such as BS3 (the sulfonated analog of DSS), contain a charged sulfonate group that increases their solubility in aqueous buffers and prevents them from permeating cell membranes, making them ideal for cell surface crosslinking.[4][5][]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NHS ester chemistry.

General Protocol for Protein Labeling with an NHS Ester

This protocol outlines the fundamental steps for conjugating a molecule containing an NHS ester to a protein.

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11][21]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[4][19] For water-soluble sulfo-NHS esters, the reagent can be dissolved directly in the reaction buffer.[19]

-

Perform the Conjugation Reaction: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination.[11] Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 8 hours.[6]

-

Quench the Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 7.5, or glycine.[5] This will react with any excess, unreacted NHS ester.

-

Purify the Conjugate: Remove excess, non-reacted labeling reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or ultrafiltration.[11][22]

Protocol for Crosslinking Protein Interactions using a Homobifunctional NHS Ester

This protocol is designed to covalently link interacting proteins within a complex.

-

Prepare the Protein Sample: The protein complex should be in an amine-free buffer at an appropriate concentration.

-

Prepare the Crosslinker: Immediately before use, dissolve the homobifunctional NHS ester (e.g., DSS or BS3) in an appropriate solvent (DMSO/DMF for DSS, aqueous buffer for BS3).[4]

-

Initiate Crosslinking: Add the crosslinker to the protein sample to a final concentration typically in the range of 0.25-5 mM.[23] The optimal concentration should be determined empirically.

-

Incubate: Allow the reaction to proceed for a defined period, for example, 30 minutes at room temperature.

-

Quench the Reaction: Add a quenching buffer (e.g., Tris-HCl) to stop the crosslinking reaction.

-

Analyze the Crosslinked Products: The results of the crosslinking reaction can be analyzed by SDS-PAGE and Western blotting to observe the formation of higher molecular weight species corresponding to crosslinked protein complexes.[22] For more detailed analysis, mass spectrometry can be used to identify the specific crosslinked peptides and residues.[24][25]

Visualizing the Chemistry and Workflow

To better understand the processes involved in NHS ester chemistry, the following diagrams illustrate the key reaction, a typical experimental workflow, and the classification of crosslinkers.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. biotium.com [biotium.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. covachem.com [covachem.com]

- 21. glenresearch.com [glenresearch.com]

- 22. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. interchim.fr [interchim.fr]

- 24. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Guide to Lipophilic and Hydrophilic Crosslinkers in Modern Research

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to decipher and manipulate protein interactions is paramount. Chemical crosslinkers serve as the molecular architects' tools, enabling the stabilization of these interactions and the construction of novel bioconjugates. The choice between a lipophilic and a hydrophilic crosslinker is a critical decision that can profoundly impact experimental outcomes, from mapping intracellular signaling cascades to designing next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive exploration of these two classes of crosslinkers, with a special focus on the lipophilic reagent Disuccinimidyl tartrate (DST), to empower researchers in making informed decisions for their specific applications.

The Core Principle: Navigating the Cellular Landscape

The fundamental difference between lipophilic and hydrophilic crosslinkers lies in their solubility and, consequently, their ability to traverse cellular membranes.

-

Lipophilic (Hydrophobic) Crosslinkers: These nonpolar molecules readily dissolve in organic solvents and can permeate the lipid bilayer of cell membranes.[1][2] This property makes them indispensable for studying intracellular protein-protein interactions within the cytoplasm, nucleus, or embedded within cellular membranes.[3] Disuccinimidyl tartrate (DST) is a classic example of a lipophilic, homobifunctional crosslinker.[3]

-

Hydrophilic (Hydrophilic) Crosslinkers: Possessing polar groups, these crosslinkers are soluble in aqueous buffers and are generally membrane-impermeable.[4][5] Their utility shines in applications focused on the cell surface, such as capturing receptor-ligand interactions or labeling surface proteins without disrupting the intracellular environment.[6] The addition of a sulfonate group (–SO3) to a crosslinker, creating a sulfo-NHS ester, is a common strategy to increase its hydrophilicity and restrict it to the extracellular space.[4][5]

A Comparative Analysis: Choosing the Right Tool for the Job

The selection of an appropriate crosslinker is a multi-faceted decision that extends beyond mere solubility. Factors such as spacer arm length, cleavability, and the reactivity of the functional groups must be carefully considered. The following tables provide a quantitative comparison of representative lipophilic and hydrophilic crosslinkers.